Higher Density and Lower Boiling Point Versus Non-Chlorinated 3-Fluoro-2-nitroaniline
The target compound exhibits a predicted density approximately 13% higher (1.591 vs. 1.4 g·cm⁻³) and a predicted boiling point approximately 9°C lower (296.9 vs. 305.7°C) than the non-chlorinated comparator 3-fluoro-2-nitroaniline . These differences arise from the additional chlorine atom, which increases molecular mass without a proportionate increase in molecular volume, leading to a denser, more polarizable liquid phase.
| Evidence Dimension | Density and boiling point (predicted values from supplier technical datasheets) |
|---|---|
| Target Compound Data | Density: 1.591 ± 0.06 g·cm⁻³; Boiling Point: 296.9 ± 35.0 °C |
| Comparator Or Baseline | 3-Fluoro-2-nitroaniline (CAS 567-63-5): Density: 1.4 ± 0.1 g·cm³; Boiling Point: 305.7 ± 22.0 °C |
| Quantified Difference | Density increase of ~0.19 g·cm⁻³ (+13%); Boiling point reduction of ~8.8 °C |
| Conditions | Computationally predicted properties reported by ChemicalBook and ChemSrc; experimental verification pending. |
Why This Matters
The higher density alters solvent-partition behavior and the lower boiling point facilitates distillation-based purification at reduced thermal stress—critical factors when scaling up from medicinal chemistry to pilot-plant quantities.
